

# In Vitro Activity of SPR719 Against Mycobacterium avium Complex: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**SPR719**, the active metabolite of the oral prodrug SPR720, is a novel benzimidazole derivative demonstrating potent in vitro activity against *Mycobacterium avium* complex (MAC), a leading cause of nontuberculous mycobacterial (NTM) pulmonary disease. This technical guide synthesizes the current understanding of **SPR719**'s efficacy against MAC, detailing its minimum inhibitory concentrations, bactericidal activity, and mechanism of action, supported by experimental methodologies and visual workflows.

## Quantitative Antimicrobial Activity

The in vitro potency of **SPR719** against MAC has been evaluated in several studies, with consistent results demonstrating its significant antimicrobial activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.

## SPR719 Minimum Inhibitory Concentration (MIC) Against Mycobacterium avium Complex Isolates

| Species                                | Number of Isolates | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Citation            |
|----------------------------------------|--------------------|-------------------|---------------------------|---------------------------|---------------------|
| M. avium                               | 70                 | 0.125 - 16        | -                         | 4                         | <a href="#">[1]</a> |
| M. avium<br>(clarithromycin-resistant) | Not Specified      | 0.5 - 8           | -                         | 8                         | <a href="#">[1]</a> |
| MAC                                    | 105                | ≤ 0.5 - 4         | -                         | 2                         | <a href="#">[2]</a> |
| MAC                                    | 138                | -                 | -                         | 2                         | <a href="#">[3]</a> |

MIC<sub>50</sub>: The concentration of a drug that inhibits the growth of 50% of bacterial isolates. MIC<sub>90</sub>: The concentration of a drug that inhibits the growth of 90% of bacterial isolates.

## SPR719 Minimum Bactericidal Concentration (MBC) Against *Mycobacterium avium*

The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

| Species                                | Number of Isolates | MBC Range (µg/mL) | MBC <sub>50</sub> (µg/mL) | MBC <sub>90</sub> (µg/mL) | Citation            |
|----------------------------------------|--------------------|-------------------|---------------------------|---------------------------|---------------------|
| M. avium                               | 70                 | 0.125 - 16        | -                         | 16                        | <a href="#">[1]</a> |
| M. avium<br>(clarithromycin-resistant) | Not Specified      | 0.5 - 8           | -                         | 8                         | <a href="#">[1]</a> |

## Mechanism of Action

**SPR719** exerts its antimycobacterial effect by targeting DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication.[\[3\]](#)[\[4\]](#) Specifically, **SPR719** is a competitive inhibitor of the ATPase activity of the GyrB subunit, which is distinct from the mechanism of fluoroquinolones that target the GyrA subunit.[\[4\]](#)[\[5\]](#) This novel mechanism of action suggests a low potential for cross-resistance with existing antibiotic classes.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in *Mycobacterium avium* and *Mycobacterium abscessus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [In Vitro Activity of SPR719 Against Mycobacterium avium Complex: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027779#in-vitro-activity-of-spr719-against-mycobacterium-avium-complex>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)